3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione, also known as 2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, is a synthetic compound with notable applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 260.33 g/mol. This compound is classified under piperazine derivatives, which are important in the development of various pharmaceuticals due to their diverse biological activities.
The compound is primarily sourced from chemical suppliers and research laboratories, where it is utilized for its potential biological properties. It falls under the category of diketopiperazines, which are cyclic dipeptides that have been extensively studied for their pharmacological properties. The specific stereochemistry of this compound can influence its biological activity, making it a subject of interest in drug design.
The synthesis of 3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione typically involves the cyclization of dipeptides. A common method includes the cyclization of L-leucyl-L-phenylalanine under acidic or basic conditions. The reaction often employs dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the diketopiperazine ring.
Industrial Production Methods
The molecular structure of 3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione can be represented by its IUPAC name: 1-benzyl-3-(2-methylpropyl)piperazine-2,5-dione. The compound exhibits a complex three-dimensional conformation due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| CAS Number | 928025-38-1 |
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| InChI | InChI=1S/C15H20N2O2/c1-11(2)8-13... |
| SMILES | CC(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione can undergo several chemical reactions:
3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione has several scientific applications:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5